molecular formula C8H9BrO3 B12622590 Furan-2-yl 2-bromo-2-methylpropanoate CAS No. 918546-01-7

Furan-2-yl 2-bromo-2-methylpropanoate

Cat. No.: B12622590
CAS No.: 918546-01-7
M. Wt: 233.06 g/mol
InChI Key: MUFINOVAMMGFOM-UHFFFAOYSA-N
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Description

Furan-2-yl 2-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a 2-bromo-2-methylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-2-yl 2-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of furan-2-carboxylic acid with 2-bromo-2-methylpropanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with different functional groups.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of furan-2-carboxylic acid or other oxidized furan derivatives.

    Reduction: Formation of furan-2-yl 2-methylpropanol.

Scientific Research Applications

Furan-2-yl 2-bromo-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-yl 2-bromo-2-methylpropanoate depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to the modulation of biological pathways. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with target molecules. The furan ring can participate in π-π interactions or hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl 2-chloro-2-methylpropanoate
  • Furan-2-yl 2-iodo-2-methylpropanoate
  • Furan-2-yl 2-fluoro-2-methylpropanoate

Uniqueness

Furan-2-yl 2-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and interactions with biological targets .

Properties

CAS No.

918546-01-7

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

furan-2-yl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C8H9BrO3/c1-8(2,9)7(10)12-6-4-3-5-11-6/h3-5H,1-2H3

InChI Key

MUFINOVAMMGFOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC1=CC=CO1)Br

Origin of Product

United States

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